3-(2,5-Dimethoxyphenyl)-1H-Pyrazole

Coordination Chemistry Electrochemistry Radical Stability

Select 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole for its unique 2,5-dimethoxyphenyl substitution pattern, essential for reproducible MAO-A inhibition (IC50 200 nM) and the formation of stabilizing graphitic interactions in transition metal complexes. This specific substitution is critical for valid SAR studies and redox material design, ensuring experimental accuracy not achievable with other dimethoxy isomers.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 181122-45-2
Cat. No. B060565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethoxyphenyl)-1H-Pyrazole
CAS181122-45-2
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CC=NN2
InChIInChI=1S/C11H12N2O2/c1-14-8-3-4-11(15-2)9(7-8)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13)
InChIKeyJEFGLUGSZPRTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethoxyphenyl)-1H-Pyrazole (CAS 181122-45-2): A Key Scaffold for Medicinal Chemistry and Advanced Materials R&D


3-(2,5-Dimethoxyphenyl)-1H-pyrazole (CAS 181122-45-2) is a heterocyclic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol . It is characterized by a pyrazole core substituted with a 2,5-dimethoxyphenyl group. This specific substitution pattern endows the molecule with unique electronic properties, influencing its binding interactions and making it a versatile scaffold in medicinal chemistry and materials science . The compound is typically supplied as a powder with a melting point of 159 °C [1] and is intended strictly for research use only .

Why Substituting 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole (CAS 181122-45-2) with Generic Analogs Can Jeopardize Project Reproducibility


While the pyrazole core is common, the 2,5-dimethoxyphenyl substitution pattern on 3-(2,5-dimethoxyphenyl)-1H-pyrazole (CAS 181122-45-2) creates a distinct electronic and steric environment that is not replicated by other dimethoxy isomers or simple phenyl analogs . This specific substitution directly influences key properties such as regioselectivity in subsequent derivatization [1], the ability to form unique intramolecular 'graphitic' interactions in metal complexes [2], and specific enzyme inhibition profiles [3]. Substituting with a generic 3-phenyl-1H-pyrazole or a positional isomer like 3-(3,4-dimethoxyphenyl)-1H-pyrazole would result in a different electron density distribution on the phenyl ring and altered steric hindrance, leading to unpredictable changes in biological activity or material properties and compromising the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide for 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole (CAS 181122-45-2) vs. Close Analogs


Electrochemical Stability of Radical Cations in Copper(II) Complexes

The 2,5-dimethoxyphenyl group in the pyrazolate-derived ligand L1 enables the formation of a chemically reversible oxidation couple (L1–[L1]˙+) in specific copper(II) complexes (1, 4, and 5) during cyclic voltammetry in CH2Cl2–0.5 mol dm–3 NBun4PF6 at 293 K [1]. This reversibility is attributed to intramolecular graphitic interactions that kinetically stabilize the dimethoxyphenyl radical cation against decomposition [1].

Coordination Chemistry Electrochemistry Radical Stability

Unique Cu···O Interaction in Bis-Ligand Copper(II) Complex

In the complex [Cu(L1)₂][BF₄]₂ (7), formed from the ligand 3-(2,5-dimethoxyphenyl)-1-(2-pyridyl)pyrazole (L1), single-crystal X-ray diffraction reveals additional contacts at 2.9 Å between the Cu²⁺ ion and the oxygen atom of the 2-methoxy group on the phenyl ring [1]. This interaction, which ¹H NMR data suggest is retained in CD₃CN solution, contributes to a tetrahedrally distorted planar geometry around the copper center [1].

Coordination Chemistry Crystallography Supramolecular Chemistry

Selective Monoamine Oxidase A (MAO-A) Inhibition

A closely related derivative, 1-(3-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CHEMBL541477), which contains the core 2,5-dimethoxyphenyl-pyrazole scaffold, exhibits potent and selective inhibition of human Monoamine Oxidase A (MAO-A) over MAO-B [1]. This demonstrates the biological relevance of the specific substitution pattern.

Enzymology Medicinal Chemistry Neuropharmacology

Validated Application Scenarios for 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole (CAS 181122-45-2) Based on Empirical Evidence


Design of Redox-Active Metal Complexes with Tunable Stability

Researchers developing novel copper(II) or other transition metal complexes can leverage the 2,5-dimethoxyphenyl group's ability to stabilize radical cations. The evidence shows that when this moiety is incorporated into a ligand framework, it can enable chemically reversible oxidation couples and form stabilizing intramolecular interactions [1]. This makes the compound a strategic building block for designing catalysts or molecular materials where controlled redox behavior is essential.

Development of Selective Enzyme Inhibitors for Neurological Research

Medicinal chemists targeting Monoamine Oxidase A (MAO-A) can use 3-(2,5-dimethoxyphenyl)-1H-pyrazole as a privileged scaffold. Data from a closely related derivative demonstrates potent (IC50 = 200 nM) and highly selective (700-fold over MAO-B) inhibition of the human enzyme [2]. This provides a strong, data-backed rationale for using this compound to initiate a hit-to-lead program focused on MAO-A related targets.

Structure-Activity Relationship (SAR) Studies in Pyrazole Chemistry

For groups studying the fundamental properties of pyrazoles, this compound serves as a crucial control. Its defined electronic properties, influenced by the 2,5-dimethoxyphenyl substitution, and its well-characterized behavior in forming specific metal-ligand interactions (e.g., the 2.9 Å Cu···O contact [1]), make it an ideal comparator for elucidating how steric and electronic modifications alter coordination chemistry and biological activity.

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